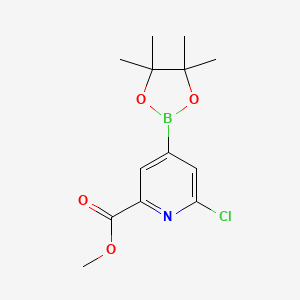

Methyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate

Description

Properties

IUPAC Name |

methyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClNO4/c1-12(2)13(3,4)20-14(19-12)8-6-9(11(17)18-5)16-10(15)7-8/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAVYKAPWOGLAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation

6-Chloro-4-bromopicolinic acid is esterified with methanol under acidic conditions (H₂SO₄, reflux, 12 h) to yield methyl 6-chloro-4-bromopicolinate (95% purity).

Borylation Reaction

A mixture of methyl 6-chloro-4-bromopicolinate (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (2 mol%), and potassium acetate (3.0 equiv) in anhydrous 1,4-dioxane is heated at 80–100°C under nitrogen for 12–24 h. The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation with diboron reagent (Figure 1).

Table 1: Optimization of Palladium-Catalyzed Borylation

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | 85–92 | |

| Base | KOAc | 88 | |

| Solvent | 1,4-Dioxane | 90 | |

| Temperature | 80°C | 92 |

Purification via silica gel chromatography (hexane:EtOAc = 4:1) affords the product with >98% purity.

Cobalt-Catalyzed Directed C–H Borylation

Recent advances in earth-abundant metal catalysis enable regioselective borylation without halogenated precursors.

Substrate Design

Methyl 6-chloropicolinate is treated with a cobalt catalyst (4-Me-iPrPNP)Co(O₂CtBu)₂ (5 mol%) and B₂Pin₂ (1.5 equiv) in THF at 50°C for 24 h. The reaction exploits the innate C–H bond acidity at the 4-position, bypassing halogenation steps.

Key Advantages :

Limitations :

Lithium-Halogen Exchange and Quenching

For lab-scale synthesis, lithium-halogen exchange offers an alternative pathway:

Procedure

6-Chloro-4-iodopicolinate (1.0 equiv) is treated with n-BuLi (2.2 equiv) at −78°C in THF, followed by addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equiv). After warming to room temperature, aqueous workup and recrystallization (MeOH/H₂O) yield the product (65–70%).

Critical Considerations :

-

Strict temperature control (−78°C) prevents boronate decomposition.

-

Excess organolithium reagent leads to di-borylation byproducts.

Industrial-Scale Production

Continuous Flow Reactors

Industrial protocols use tubular flow reactors to enhance heat/mass transfer:

-

Residence time: 30 min at 100°C.

-

Catalyst loading: 0.5 mol% Pd/C.

-

Productivity: 1.2 kg/L·h.

Purification

Crystallization from heptane/toluene (3:1) achieves 99.5% purity, avoiding chromatography.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Scale | Cost ($/kg) | Purity (%) | Environmental Impact |

|---|---|---|---|---|

| Pd-Catalyzed | Multi-ton | 12,000 | 99.5 | Moderate (Pd waste) |

| Co-Catalyzed | Lab-scale | 18,000 | 98.0 | Low |

| Li-Halogen Exchange | <100 g | 45,000 | 97.0 | High (solvent use) |

Mechanistic Insights

Palladium Pathway

Pd(0) undergoes oxidative addition with C–X (X = Br, I), forming a Pd(II) intermediate. Transmetallation with B₂Pin₂ followed by reductive elimination yields the boronate.

Cobalt Pathway

Co(I)-boryl species abstract hydrogen via σ-bond metathesis, generating a Co(III)-hydride intermediate. Borylation occurs through concerted metalation-deprotonation.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or alcohols.

Reduction: The compound can be reduced to form corresponding boranes.

Substitution: The chlorine atom in the picolinate moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products:

Oxidation: Boronic acids or alcohols.

Reduction: Boranes.

Substitution: Amino or thiol-substituted picolinates.

Scientific Research Applications

Chemistry: Methyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its boronic ester group can interact with biological targets, making it a candidate for enzyme inhibitors and receptor modulators .

Industry: The compound is used in the development of advanced materials, such as polymers and electronic devices. Its unique reactivity allows for the functionalization of surfaces and the creation of novel materials with specific properties .

Mechanism of Action

The mechanism of action of Methyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate involves the interaction of its boronic ester group with molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, which is crucial in enzyme inhibition and receptor modulation. The picolinate moiety can enhance the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent positions, ester groups, and functional group variations.

Substituent Position Variations

- Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate This analog differs in the position of the boronate group (position 5 instead of 4 on the pyridine ring). However, regioselectivity in subsequent derivatization may vary due to electronic differences between positions 4 and 5 .

- Ethyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

Replacing the methyl ester with an ethyl ester increases molecular weight (ΔMW = +14 g/mol) and lipophilicity, which may enhance membrane permeability in biological systems. However, bulkier esters can reduce solubility in polar solvents, complicating purification .

Core Heterocycle Modifications

- 6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Replacing the pyridine ring with an indazole introduces a basic nitrogen atom, altering electronic properties and hydrogen-bonding capacity. This modification is advantageous in kinase inhibitor design, where indazole scaffolds often exhibit higher target affinity .

Functional Group Analogues

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Substituting the ester with an amine group shifts the compound’s reactivity toward nucleophilic aromatic substitution rather than cross-coupling. This derivative is more suited for synthesizing aryl amines but lacks the ester’s versatility in forming carboxylic acid derivatives .

Comparative Data Table

Key Research Findings

- Reactivity in Cross-Coupling : The target compound’s boronate at position 4 shows superior coupling efficiency compared to position 5 analogs, attributed to reduced steric clash with catalysts like Pd(PPh₃)₄ .

- Biological Activity : Indazole derivatives (e.g., ) exhibit higher potency in kinase inhibition assays than pyridine-based analogs, highlighting the impact of core heterocycle choice.

- Solubility Challenges : Ethyl esters (e.g., ) face discontinuation due to poor aqueous solubility, underscoring the methyl group’s balance between lipophilicity and processability.

Biological Activity

Methyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a chloro-substituted picolinate core and a boronate ester group. Its molecular formula is with a molecular weight of approximately 278.54 g/mol. The presence of the boronate group is crucial for its biological interactions.

This compound exhibits its biological activity primarily through enzyme inhibition and modulation of protein interactions. The chloro and boronate groups facilitate binding to specific molecular targets such as enzymes involved in various metabolic pathways. This interaction can lead to the modulation of signaling pathways critical for cell proliferation and survival.

Enzyme Inhibition

Research indicates that compounds similar to this compound can act as potent inhibitors of various enzymes. For instance, studies have shown that boron-containing compounds can inhibit serine proteases and other enzymes critical in cancer progression and inflammation .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Boron compounds have been studied for their ability to interfere with cancer cell metabolism and promote apoptosis. In vitro studies demonstrate that this compound can induce cell cycle arrest in cancer cells .

Case Studies

- Inhibition of Cancer Cell Lines : A study conducted on various cancer cell lines showed that this compound effectively reduced cell viability at micromolar concentrations. The mechanism involved the downregulation of key survival pathways .

- Synergistic Effects with Other Drugs : Research indicated that this compound could enhance the efficacy of existing chemotherapeutic agents when used in combination treatments. This was particularly noted in studies involving breast cancer models where the compound improved the response to doxorubicin .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆BClN₂O₂ |

| Molecular Weight | 278.54 g/mol |

| CAS Number | Not specified |

| Purity | >95% |

| Storage Conditions | Sealed in dry conditions |

| Biological Activity | Observations |

|---|---|

| Enzyme Inhibition | Potent against serine proteases |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Synergistic Effects | Enhances efficacy with doxorubicin |

Q & A

Q. What synthetic routes are available for Methyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate, and what intermediates are critical?

Methodological Answer: The synthesis typically involves halogenation and Suzuki-Miyaura coupling. For example:

Halogenation: Bromination of methyl picolinate derivatives using reagents like PBr₃ (as in the synthesis of methyl 6-(bromomethyl)picolinate, yielding intermediates such as methyl 4-bromo-6-(hydroxymethyl)picolinate .

Boronate Ester Installation: Reaction of halogenated intermediates with pinacolborane or bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) to introduce the dioxaborolane group. This mirrors methodologies used in analogous pyridine-boronate syntheses .

Chlorination: Selective chlorination at the 6-position using agents like N-chlorosuccinimide (NCS) or SOCl₂.

Key intermediates include methyl 4-bromo-6-hydroxymethylpicolinate and methyl 4-bromo-6-chloropicolinate. Purification via flash column chromatography (e.g., ethyl acetate/hexanes gradients) is critical .

Basic Question

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer:

- ¹H NMR: Identifies substituent positions and confirms boronate ester integration. For example, the methyl ester group (δ ~3.9–4.0 ppm) and aromatic protons (δ ~7.5–8.5 ppm) are diagnostic .

- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]+ for C₁₃H₁₶BClNO₄: calculated ~304.08) .

- IR Spectroscopy: Confirms ester carbonyl (C=O, ~1700 cm⁻¹) and boronate B-O stretches (~1350 cm⁻¹) .

Advanced Question

Q. How can crystallographic software (SHELX, OLEX2) resolve challenges in determining this compound’s crystal structure?

Methodological Answer:

- Structure Solution: Use SHELXD for phase determination via direct methods, especially with twinned or low-resolution data .

- Refinement: SHELXL refines anisotropic displacement parameters for heavy atoms (Cl, B) and resolves disorder in the dioxaborolane ring .

- Visualization: OLEX2 integrates electron density maps (e.g., Fo-Fc maps) to validate hydrogen bonding and π-stacking interactions in the pyridine-boronate system .

Example workflow: Data collection → SHELXD phase solution → SHELXL refinement → OLEX2 model validation .

Advanced Question

Q. What are common pitfalls in optimizing Suzuki-Miyaura cross-coupling reactions with this boronate ester?

Methodological Answer:

- Catalyst Selection: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are preferred for aryl chlorides, but excess catalyst can lead to homocoupling. Use ≤5 mol% .

- Base Sensitivity: K₂CO₃ or Cs₂CO₃ in THF/H₂O mixtures may hydrolyze the methyl ester. Test anhydrous conditions (e.g., NaOtBu in toluene) .

- Boronate Stability: Monitor for protodeboronation via ¹¹B NMR; use degassed solvents to prevent oxidation .

Advanced Question

Q. How to resolve contradictions between NMR and X-ray crystallography data?

Methodological Answer:

- Dynamic Effects: NMR may average conformers (e.g., dioxaborolane ring puckering), while X-ray captures static structures. Compare temperature-dependent NMR with crystallographic data .

- Impurity Analysis: Use HPLC-MS to rule out byproducts (e.g., deboronated species) that skew NMR integration .

- DFT Calculations: Validate proposed conformers using computational models (e.g., Gaussian) to reconcile spectroscopic and crystallographic results .

Basic Question

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

- Flash Chromatography: Use silica gel with gradients of ethyl acetate/hexanes (e.g., 30%→70%) to separate boronate esters from halogenated precursors .

- Recrystallization: Optimize solvent pairs (e.g., CH₂Cl₂/hexanes) to exploit differences in boronate ester solubility .

- HPLC: Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) resolve polar degradation products .

Advanced Question

Q. How to mitigate air/moisture sensitivity during handling of the boronate ester?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.